

Technical Support Center: Best Practices for Nickel-58 Materials

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Compound of Interest

Compound Name: Nickel-58

Cat. No.: B083857

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This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of **Nickel-58** (^{58}Ni) materials.

Frequently Asked Questions (FAQs)

Q1: What is **Nickel-58** and is it radioactive?

A1: **Nickel-58** is a stable, non-radioactive isotope of the element nickel.[1][2] It is the most abundant of nickel's five stable isotopes, making up about 68% of naturally occurring nickel.[3][4]

Q2: What are the primary applications of **Nickel-58** in research?

A2: **Nickel-58** is used in a variety of research applications, including:

- As a reference material in elemental analysis using secondary ion mass spectrometry.[5]
- For measuring neutron spectrums in reactors.[5]
- In studies of energy emissions in nuclear reactors.[5]
- For the production of the positron-emitting radioisotope Cobalt-58 (^{58}Co).[6]
- In noninvasive measurements of human consumption and absorption of nickel.[1][7]

- As target material in nuclear physics experiments.[8]

Q3: What are the main health hazards associated with **Nickel-58** materials?

A3: As with other forms of nickel, the primary hazards of **Nickel-58**, especially in powder form, include:

- Skin Sensitization: May cause an allergic skin reaction, commonly known as "nickel itch".[1][9][10]
- Inhalation Risk: Inhaling nickel dust can damage the respiratory tract and may cause allergic asthma.[10][11]
- Carcinogenicity: Nickel dust is suspected of causing cancer, particularly lung and nasal cancers, through prolonged or repeated inhalation.[1][10][12]
- Organ Damage: Causes damage to organs through prolonged or repeated exposure.[1][10]

Data Presentation: Properties and Exposure Limits

Physical and Chemical Properties of Nickel-58

Property	Value
Symbol	^{58}Ni
Atomic Number	28
Atomic Mass	57.935342 g/mol [13]
Appearance	Silvery-white or gray solid/powder[7][14]
Melting Point	1453 °C (2647 °F)[7][10]
Boiling Point	2732 °C (4950 °F)[7][10]
Solubility	Insoluble in water[7][11]
Stability	Stable under normal conditions[9][15]

Occupational Exposure Limits for Nickel Powder

Agency	Limit (Time-Weighted Average - TWA)	Notes
NIOSH REL	0.015 mg/m ³ [11] [12]	Potential occupational carcinogen. [11] [12]
OSHA PEL	1 mg/m ³ [11]	Does not apply to Nickel Carbonyl. [11]
ACGIH TLV	1.5 mg/m ³ (inhalable fraction) [15]	Confirmed human carcinogen. [15]

NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists.

Handling and Storage Best Practices

Q4: What are the essential personal protective equipment (PPE) requirements for handling **Nickel-58** powder?

A4: When handling **Nickel-58** powder, the following PPE is required:

- Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[\[9\]](#)[\[15\]](#)
- Hand Protection: Chemical-resistant gloves (e.g., nitrile).[\[9\]](#) Double gloving is recommended for extended use.[\[16\]](#)
- Body Protection: A lab coat worn fully closed.[\[16\]](#) For dusty procedures, consider a dedicated lab coat.[\[16\]](#)
- Respiratory Protection: If engineering controls cannot maintain exposure below occupational limits, a NIOSH-approved respirator (e.g., N100 or P100) is necessary.[\[11\]](#)[\[15\]](#)

Q5: What are the best practices for storing **Nickel-58** materials?

A5: **Nickel-58** materials should be stored according to these guidelines:

- Keep the container tightly closed.[\[9\]](#)[\[17\]](#)

- Store in a cool, dry, and well-ventilated area.[9][15]
- Store away from incompatible materials such as strong acids, oxidizing agents, and sulfur.[1][9][15]
- For powder forms, storing under an inert gas like nitrogen is recommended to prevent oxidation.[9]
- Ensure storage areas are locked or otherwise secured to prevent unauthorized access.[16]

Q6: How should I handle a spill of **Nickel-58** powder?

A6: In case of a spill:

- Evacuate non-essential personnel from the area.[12]
- Wear appropriate PPE, including respiratory protection.[10]
- Avoid generating dust. Do not use dry sweeping.[10]
- Gently sweep or scoop up the material and place it in a sealed, properly labeled container for waste disposal.[1][9]
- After material pickup is complete, ventilate the area and wash the spill site.[1][9]

Troubleshooting Guides

Q7: My mass spectrometry results show an incorrect isotopic abundance for ^{58}Ni . What could be the cause?

A7: Inaccurate isotopic abundance measurements for ^{58}Ni can be caused by isobaric interference, where ions of different elements have the same mass-to-charge ratio.[5] A common interference is from Iron-58 (^{58}Fe).[5]

Troubleshooting Steps:

- Analyze a Blank: Run a blank sample with the same acid matrix to check for contamination or polyatomic interferences.[5]

- Analyze an Iron Standard: If you suspect ^{58}Fe interference, analyze a standard solution containing only iron to confirm.[\[5\]](#)
- Use a Correction Equation: If interference is confirmed, measure a non-interfering isotope of the interfering element (e.g., ^{56}Fe or ^{57}Fe) and use a mathematical correction based on natural isotopic abundances to subtract the contribution at m/z 58.
- Instrument Maintenance: Ensure your mass spectrometer is properly tuned and calibrated.[\[4\]](#) Poor calibration can lead to mass accuracy errors.[\[4\]](#)

Q8: I am observing poor signal intensity or "peak tailing" in my chromatograms when analyzing samples containing **Nickel-58** compounds. What should I investigate?

A8: This can be caused by several factors related to both the sample and the instrument:

- Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal will be weak; if too concentrated, it can cause ion suppression.[\[4\]](#)
- Interaction with Tubing: Nickel compounds can interact with stainless steel tubing and frits in chromatography systems, leading to peak tailing. Consider using PEEK or other inert materials for tubing and components.
- Contamination: Contamination in the ion source or mass analyzer can affect signal intensity and peak shape.[\[4\]](#) Follow the manufacturer's guidelines for cleaning and maintenance.[\[4\]](#)
- Ionization Efficiency: Experiment with different ionization techniques (e.g., ESI, APCI) to optimize the signal for your specific **Nickel-58** compound.[\[4\]](#)

Experimental Protocols

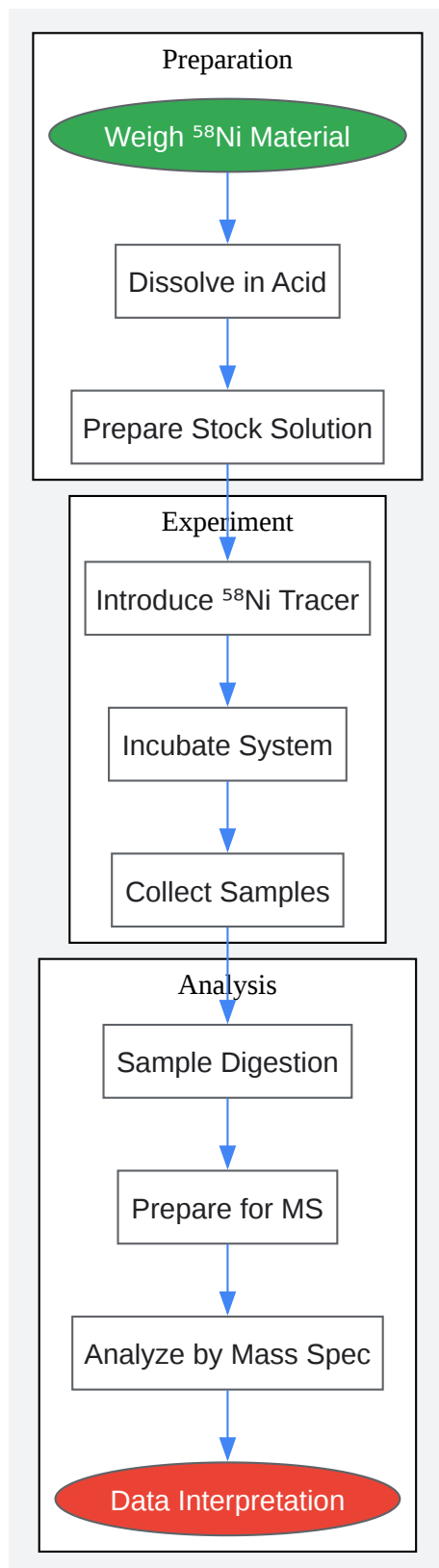
Generalized Protocol for Isotope Tracer Experiment

This protocol outlines a general workflow for a tracer experiment using a ^{58}Ni -enriched compound to study its uptake or metabolic pathway.

- Preparation of ^{58}Ni Stock Solution:

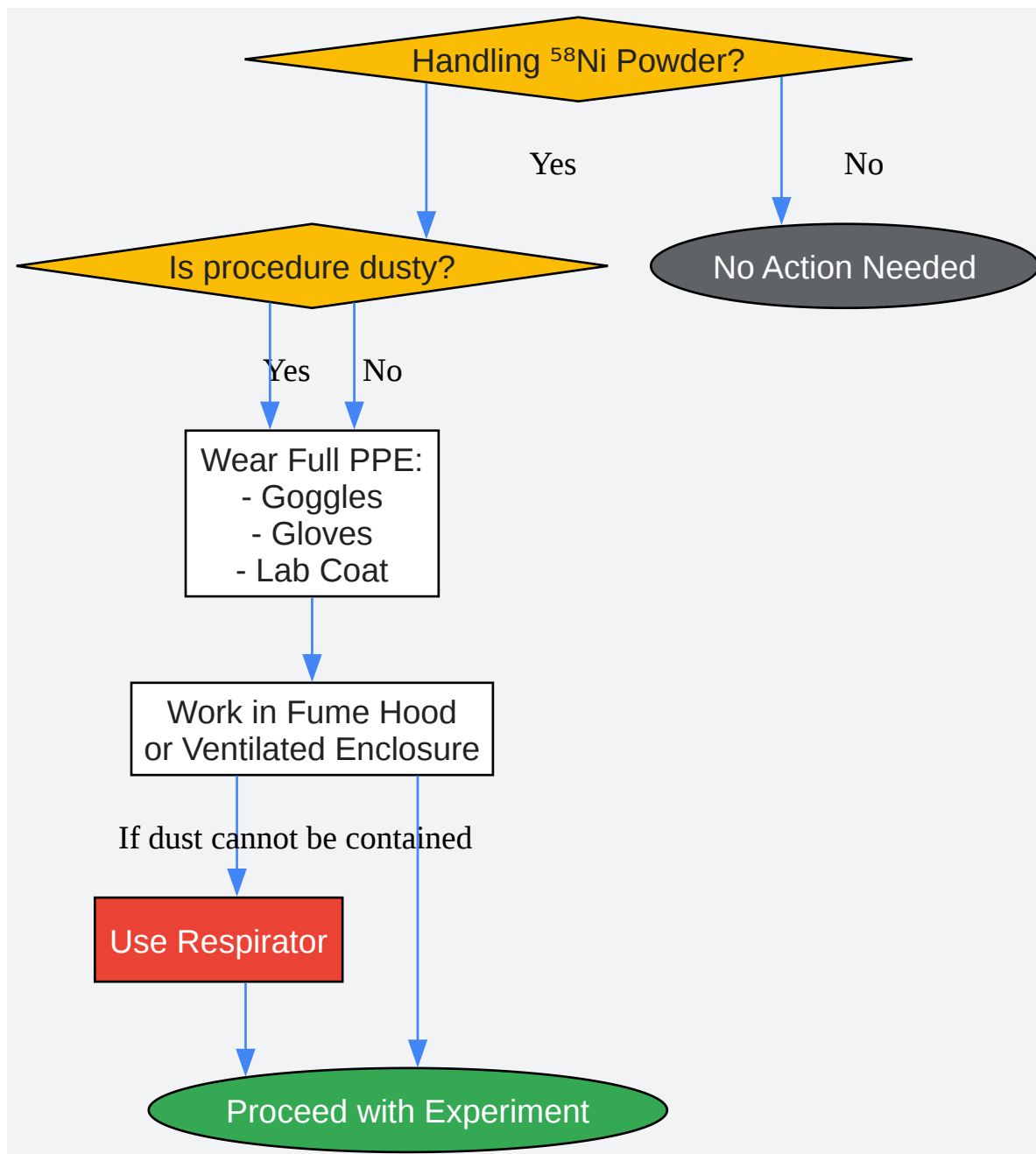
- In a fume hood, wearing appropriate PPE, accurately weigh the required amount of ^{58}Ni -enriched material (e.g., ^{58}NiO or ^{58}Ni metal powder).
- If starting with the metal or oxide, dissolve it in a minimal amount of high-purity acid (e.g., nitric acid). Use gentle heating if necessary.
- Once dissolved, dilute the solution with deionized water to the desired stock concentration in a Class A volumetric flask.
- Introduction of Tracer:
 - Introduce a known amount of the ^{58}Ni stock solution into the experimental system (e.g., cell culture media, soil sample, or buffer for a protein binding assay).
- Incubation and Sampling:
 - Incubate the system for the desired time points.
 - At each time point, collect samples for analysis (e.g., aliquots of media, cell pellets, or separated protein fractions).
- Sample Preparation for Mass Spectrometry:
 - Digest samples if necessary (e.g., acid digestion for biological samples) to break down the matrix.
 - Dilute the digested samples to a concentration suitable for the mass spectrometer.
 - Add an internal standard if quantitative analysis is required.
- Analysis by Mass Spectrometry (e.g., ICP-MS):
 - Calibrate the instrument using a certified nickel standard solution.
 - Analyze the samples, monitoring the signal for ^{58}Ni as well as other nickel isotopes (e.g., ^{60}Ni) to determine the isotopic enrichment in the sample compared to the natural abundance.

Mandatory Visualizations



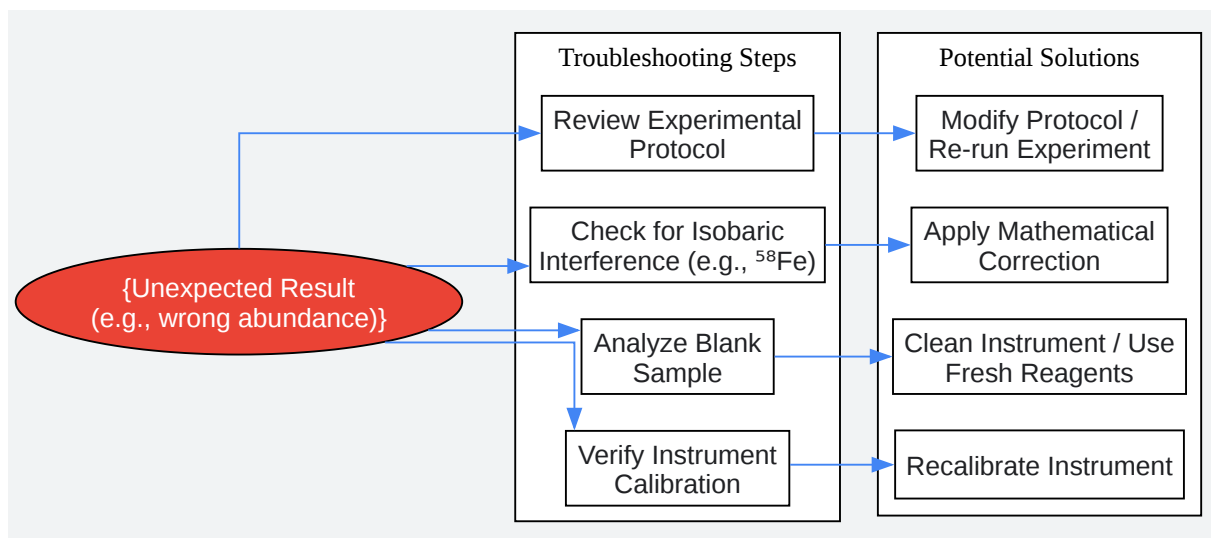
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Caption: General workflow for a **Nickel-58** tracer experiment.



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Caption: Decision-making flowchart for safe handling of **Nickel-58** powder.



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Caption: Troubleshooting workflow for unexpected mass spectrometry results.

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